

NBI-98782 and Valbenazine Metabolites: A Comparative Analysis of VMAT2 Inhibition

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Compound of Interest		
Compound Name:	NBI-98782	
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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacological activity of **NBI-98782** and other key metabolites of valbenazine, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor. The data presented herein is compiled from in vitro studies to facilitate a clear understanding of their relative potencies and selectivities.

Valbenazine is a prodrug developed for the treatment of tardive dyskinesia.[1] Its therapeutic effects are primarily attributed to its active metabolites, which exhibit high affinity for VMAT2.[2] This transporter is responsible for packaging monoamines, such as dopamine, into synaptic vesicles, thereby regulating their release into the synapse.[1][3] Inhibition of VMAT2 leads to a reduction in dopamine release, which is the mechanism underlying the therapeutic benefit of valbenazine in hyperkinetic movement disorders.[4]

Comparative VMAT2 Binding Affinity

Valbenazine undergoes extensive metabolism in vivo, leading to the formation of several metabolites. The primary active metabolite is **NBI-98782**, also known as (+)- α -dihydrotetrabenazine (R,R,R-HTBZ).[5][6] Another significant circulating metabolite is a monooxy metabolite, NBI-136110.[3][7]

The binding affinities of valbenazine and its major metabolites for VMAT2 have been characterized in radioligand binding assays. The data clearly indicates that **NBI-98782** is the most potent inhibitor of VMAT2 among the parent drug and its metabolites.[6]



Compound	Target	Tissue Source	Kı (nM)
NBI-98782 (R,R,R- HTBZ)	VMAT2	Rat Striatum	1.0 - 2.8[3][5]
VMAT2	Rat Forebrain	4.2[3]	
VMAT2	Human Platelets	2.6 - 3.3[3][5]	
Valbenazine (NBI- 98854)	VMAT2	Rat Striatum / Human Platelets	110 - 190[3][5]
NBI-136110	VMAT2	Rat Striatum / Human Platelets	160 - 220[3][5]

Table 1: Comparative VMAT2 Binding Affinities. K_i represents the inhibitory constant, with lower values indicating higher binding affinity.

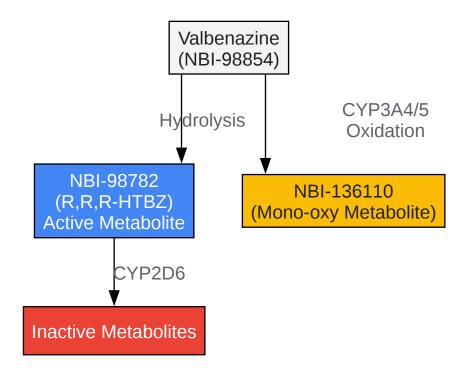
Selectivity Profile

A crucial aspect of the pharmacological profile of VMAT2 inhibitors is their selectivity. Off-target binding can lead to undesirable side effects. Studies have shown that valbenazine and its primary active metabolite, **NBI-98782**, are highly selective for VMAT2.[5] They exhibit no significant binding affinity for a wide range of other receptors, including dopamine (D1, D2), serotonin (5-HT1A, 5-HT2A, 5-HT2B), adrenergic, histaminergic, or muscarinic receptors.[7][8] This high degree of selectivity for VMAT2 is a key feature that contributes to the favorable tolerability profile of valbenazine.[5]

Metabolic Pathway of Valbenazine

Valbenazine is designed as a prodrug to facilitate its absorption and distribution. Following oral administration, it is rapidly and extensively metabolized to its active form, **NBI-98782**, through hydrolysis of the valine ester.[9][10] Concurrently, valbenazine can undergo oxidative metabolism, primarily by CYP3A4/5, to form the less active metabolite, NBI-136110.[9][11] **NBI-98782** is further metabolized, in part, by the enzyme CYP2D6.[9][10]





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Metabolic conversion of valbenazine.

Experimental Protocols

The quantitative data presented in this guide was primarily generated using in vitro radioligand binding assays. A detailed methodology for these experiments is outlined below.

VMAT2 Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of test compounds (valbenazine, **NBI-98782**, NBI-136110) for the VMAT2 transporter.

Materials:

- Radioligand: [3H]-dihydrotetrabenazine ([3H]-DHTBZ), a high-affinity VMAT2 ligand.
- Tissue Preparation: Homogenates from rat striatum, rat forebrain, or human platelets, which are rich in VMAT2.
- Test Compounds: Valbenazine and its metabolites at various concentrations.

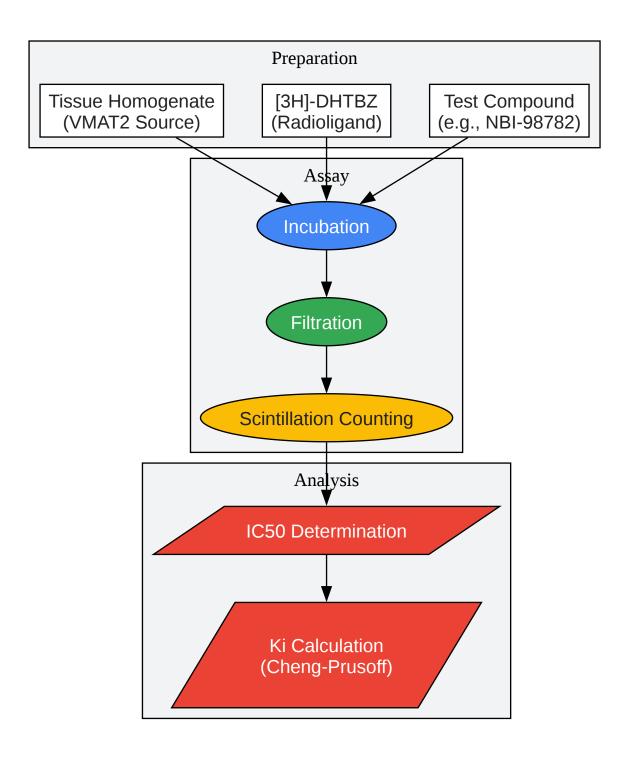


- Assay Buffer: Appropriate buffer solution to maintain pH and ionic strength.
- Filtration Apparatus: Glass fiber filters and a vacuum manifold.
- Scintillation Counter: To measure radioactivity.

Procedure:

- Incubation: Tissue homogenates are incubated with a fixed concentration of [³H]-DHTBZ and varying concentrations of the test compound.
- Equilibrium: The mixture is incubated for a specific duration to allow the binding to reach equilibrium.
- Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the bound radioligand from the unbound radioligand.
- Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters, representing the amount of bound [3H]-DHTBZ, is measured using a scintillation counter.
- Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DHTBZ (IC₅₀). The IC₅₀ value is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.





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Workflow for VMAT2 radioligand binding assay.



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